Pentafluorobenzoic anhydride
CAS No.: 15989-99-8
Cat. No.: VC21015925
Molecular Formula: C14F10O3
Molecular Weight: 406.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15989-99-8 |
---|---|
Molecular Formula | C14F10O3 |
Molecular Weight | 406.13 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate |
Standard InChI | InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18 |
Standard InChI Key | BGCIWPHADHBSOS-UHFFFAOYSA-N |
SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Chemical Structure and Identification
Pentafluorobenzoic anhydride is an organofluorine compound with the molecular formula C₁₄F₁₀O₃. It is derived from pentafluorobenzoic acid and features two pentafluorobenzoyl groups connected through an anhydride bond. The structural configuration contains a central anhydride functionality with two pentafluorobenzene rings, each containing five fluorine atoms in positions 2, 3, 4, 5, and 6, creating a highly electron-withdrawing environment. This compound is also referred to as 2,3,4,5,6-pentafluorobenzoic anhydride or (2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate in scientific literature .
The compound's unique structure provides it with strong electrophilic properties due to the presence of multiple fluorine atoms, which significantly enhance its reactivity compared to non-fluorinated analogs. These structural features make pentafluorobenzoic anhydride particularly valuable for derivatization reactions in analytical chemistry.
Chemical Identifiers
The following table presents the key chemical identifiers for pentafluorobenzoic anhydride:
Identifier | Value |
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CAS Registry Number | 15989-99-8 |
Molecular Formula | C₁₄F₁₀O₃ |
Molecular Weight | 406.13200 |
IUPAC Name | (2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate |
Synonyms | 2,3,4,5,6-pentafluorobenzoic anhydride, 2,3,4,5,6-pentrafluorobenzoic acid anhydride, pentafluorophenyl anhydride |
Physical and Chemical Properties
Physical Properties
The physical characteristics of pentafluorobenzoic anhydride are critical for its handling, storage, and application in various analytical procedures. The compound appears as a white crystalline solid at room temperature with a defined melting point range .
Table 1: Physical Properties of Pentafluorobenzoic Anhydride
These physical properties indicate that pentafluorobenzoic anhydride is a relatively stable compound with a high boiling point and low vapor pressure at room temperature. The LogP value suggests moderate lipophilicity, which influences its solubility in various solvents and its behavior in analytical separations .
Chemical Properties
The chemical behavior of pentafluorobenzoic anhydride is largely defined by its anhydride functionality and the electron-withdrawing effects of the pentafluorophenyl groups. The presence of multiple fluorine atoms creates a strong electron-withdrawing environment that enhances the electrophilicity of the carbonyl carbon atoms. This increased electrophilicity makes pentafluorobenzoic anhydride particularly reactive toward nucleophiles such as alcohols, amines, and thiols.
The compound demonstrates notable stability in dry conditions but readily undergoes hydrolysis in the presence of water, forming pentafluorobenzoic acid. The hydrolysis reaction occurs more rapidly in basic conditions due to the increased concentration of hydroxide ions, which act as nucleophiles attacking the carbonyl carbon atoms.
Synthesis Methods
Several methods have been developed for the synthesis of pentafluorobenzoic anhydride, with the most common approach involving the dehydration of pentafluorobenzoic acid.
Synthesis from Pentafluorobenzoic Acid and Acetic Anhydride
The most direct and efficient method for synthesizing pentafluorobenzoic anhydride involves the reaction of pentafluorobenzoic acid with acetic anhydride under controlled conditions. This method typically provides high yields and purity .
Protocol:
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Combine 40 g of pentafluorobenzoic acid with 120 g of acetic anhydride
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Heat the mixture to 128°C under nitrogen protection
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Reflux for approximately 5 minutes
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Cool to room temperature while maintaining nitrogen protection
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Filter the mixture and rinse the resulting filter cake with 20 g of acetic acid
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Air-dry the solid product
This procedure typically yields approximately 37 g of pentafluorobenzoic anhydride with a purity of 99% as determined by gas chromatography, representing a 98% yield .
The reaction can be represented as:
2 C₇HF₅O₂ + (CH₃CO)₂O → C₁₄F₁₀O₃ + 2 CH₃COOH
Applications in Analytical Chemistry
Pentafluorobenzoic anhydride has emerged as a valuable tool in analytical chemistry, particularly as a derivatizing agent for various functional groups. Its applications span multiple analytical techniques, including gas chromatography and mass spectrometry.
Derivatization of Alcohols and Hydroxy Compounds
Pentafluorobenzoic anhydride serves as an excellent derivatizing agent for alcohols and hydroxy compounds, creating pentafluorobenzoate derivatives that exhibit enhanced properties for gas chromatographic analysis . The high electron affinity of the pentafluorobenzoyl group makes these derivatives particularly suitable for electron capture detection in gas chromatography .
Research has demonstrated the effective application of pentafluorobenzoic anhydride for derivatizing a homologous series of methyl esters of 2-hydroxycarboxylic acids ranging from C12 to C26. These derivatives can be effectively separated and analyzed on high-temperature stationary phases such as Poly-S 179 .
The sensitivity of detection for these pentafluorobenzoate derivatives is considerably enhanced with electron-capture negative-ion chemical-ionization mass spectrometry, enabling the determination of trace amounts of hydroxy compounds with exceptional precision .
Analysis of Lipids and Phospholipids
Pentafluorobenzoic anhydride has been described as a "superior derivatizing agent for lipids" by Weintraub et al., reflecting its significant utility in lipid analysis . The compound's application in this field extends particularly to the analysis of platelet-activating factor (PAF), a class of potent lipid mediators .
A method has been developed for the rapid isolation of acetylated phospholipids by solid-phase extraction, followed by direct derivatization with pentafluorobenzoic anhydride and analysis by gas chromatography/electron-capture mass spectrometry. This methodology has demonstrated excellent recovery rates, typically ranging from 70% to 85% through the entire analytical process (isolation, derivatization, and purification) .
When applied to the analysis of alkyl and acyl homologs of platelet-activating factor isolated from stimulated human umbilical vein endothelial cells, this approach exhibited exceptional accuracy and precision across a wide range of tissue levels .
The practical limit of detection for standard alkyl- and acyl-platelet-activating factor homologs using this direct derivatization procedure has been established at 1 femtomole injected into the gas chromatograph, demonstrating the remarkable sensitivity achieved with pentafluorobenzoic anhydride derivatization .
Analysis of Amines
Pentafluorobenzoic anhydride has proven effective for the derivatization of primary and secondary aliphatic amines under mild conditions, yielding pentafluorobenzamides in high yields . These derivatives are particularly suitable for analysis using capillary column gas chromatography-mass spectrometry with selected ion monitoring in the negative ion chemical ionization mode .
Research utilizing polystyrene resins containing mixed carbonic-pentafluorobenzoic anhydride functions has demonstrated the effectiveness of this approach for the detection of aliphatic amines. For butylamine as a model amine, the lower limit of detection was established at 2 picograms per 2 μL injection, with calibration graphs showing linearity in the range of 5-250 ng/mL and a correlation coefficient of 0.9956 .
This application is particularly significant for environmental monitoring, as primary and secondary amines represent common pollutants in workplace environments .
Other Applications
Beyond its analytical applications, pentafluorobenzoic anhydride finds utility in material science research, where it can be employed to modify surface properties of various materials. The high reactivity and selectivity of this compound make it valuable for introducing pentafluorobenzoyl groups onto surfaces, potentially altering their hydrophobicity, chemical resistance, or other characteristics.
Additionally, pentafluorobenzoic anhydride serves as an acylating agent for introducing acyl groups into functional groups with replaceable hydrogen atoms, including hydroxy, mercapto, and amino groups, converting them to esters, thioesters, and amides, respectively .
Chemical Reactivity and Comparative Analysis
The chemical behavior of pentafluorobenzoic anhydride is characterized by its enhanced electrophilicity compared to non-fluorinated analogs, making it particularly valuable for derivatization reactions.
Reaction Mechanisms
Pentafluorobenzoic anhydride primarily reacts with nucleophiles through nucleophilic acyl substitution at the carbonyl carbon. The electron-withdrawing effect of the pentafluorophenyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity allows for efficient derivatization under milder conditions than might be required with less activated anhydrides.
In reactions with alcohols, the nucleophilic oxygen atom attacks one of the carbonyl carbon atoms, leading to the formation of a pentafluorobenzoate ester and pentafluorobenzoic acid. Similarly, reactions with amines yield pentafluorobenzamides along with pentafluorobenzoic acid .
Comparison with Other Anhydrides
Pentafluorobenzoic anhydride exhibits distinctive reactivity compared to other similar compounds. The following table presents a comparison between pentafluorobenzoic anhydride and related compounds:
Table 2: Comparison of Pentafluorobenzoic Anhydride with Related Compounds
Compound | Formula | Key Characteristics | Applications |
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Pentafluorobenzoic Anhydride | C₁₄F₁₀O₃ | Highly electrophilic; forms stable derivatives with various substrates | Derivatization for GC-MS analysis; lipid analysis; amine detection |
Pentafluorobenzoic Acid | C₇HF₅O₂ | Strong acid; precursor to the anhydride | Functionalization; coordination chemistry |
Trifluoroacetic Anhydride | C₄F₆O₃ | Less electrophilic than pentafluorobenzoic anhydride | Peptide synthesis; derivatization |
Perfluorobutyric Anhydride | C₈F₁₄O₃ | Similar reactivity to pentafluorobenzoic anhydride | Polymer chemistry applications |
Pentafluorobenzoic anhydride stands out due to its highly electrophilic nature and ability to form stable derivatives with a wide range of substrates, making it particularly valuable in analytical applications compared to other similar compounds.
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